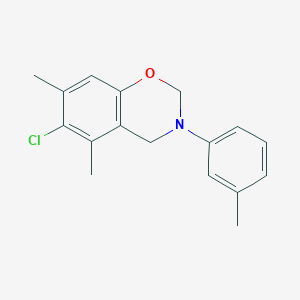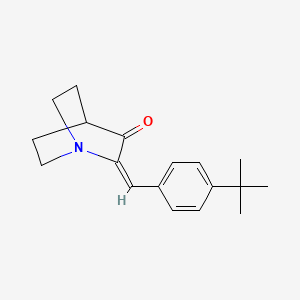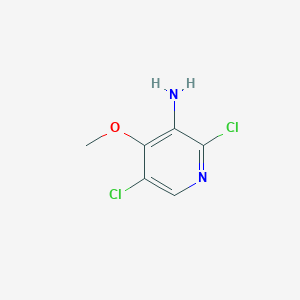
2,5-dichloro-4-methoxypyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “2,5-dichloro-4-methoxypyridin-3-amine” can be inferred from its name. It’s a pyridine ring (a six-membered ring with 5 carbon atoms and 1 nitrogen atom) with methoxy (-OCH3) and amine (-NH2) functional groups at the 4th and 3rd positions respectively, and two chlorine atoms at the 2nd and 5th positions .科学的研究の応用
Antimalarial Activity Exploration
A study by Barlin & Tan (1984) and Barlin & Tan (1985) explored the potential of N4-substituted 1,5-naphthyridin-4-amines, derived from ethyl 3-aminopyridine-2-carboxylate and related to 2,5-dichloro-4-methoxypyridin-3-amine, in antimalarial applications. However, these compounds showed no significant antimalarial activity compared to chloroquine or primaquine in preliminary in vivo screening.
Chemical Synthesis and Stability
The synthesis and stability of compounds related to 2,5-dichloro-4-methoxypyridin-3-amine have been the focus of several studies. For instance, Ji, Li, & Bunnelle (2003) demonstrated the selective amination of polyhalopyridines using a palladium-xantphos complex. Additionally, Saggiomo & Lüning (2008) investigated the remarkable stability of imino macrocycles in water, including those generated from 4-methoxypyridine-2,6-dicarbaldehyde, a related compound.
Tautomerisation and Structural Features
The tautomerisation and structural features of acridin-9-amines substituted at the exocyclic nitrogen atom, closely related to 2,5-dichloro-4-methoxypyridin-3-amine, have been studied by Wróblewska et al. (2006). This research provides insights into the relations between tautomeric equilibria and the properties of substituents or features of the medium.
Synthesis of Derivatives
Electropolymerization and Optical Activity
The electropolymerization of 2-methoxyaniline-5-sulfonic acid, a compound structurally similar to 2,5-dichloro-4-methoxypyridin-3-amine, was investigated by Strounina, Kane-Maguire, & Wallace (1999) for the production of optically active sulfonated polyanilines.
Safety and Hazards
Based on the information for related compounds, “2,5-dichloro-4-methoxypyridin-3-amine” may present some hazards. For instance, “4-Chloro-5-methoxypyridin-3-amine” has been classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . Always handle such compounds with appropriate safety measures.
特性
IUPAC Name |
2,5-dichloro-4-methoxypyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-11-5-3(7)2-10-6(8)4(5)9/h2H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBPZKWSMYMBMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-4-methoxypyridin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-tert-butyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5567878.png)
![(1R*,3S*)-1,3-dihydroxy-N-[3-(trifluoromethyl)phenyl]-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5567893.png)
![N-(4-{[(3-methylbutyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5567900.png)
![N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5567908.png)
![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-3-thienyl)acetamide](/img/structure/B5567913.png)
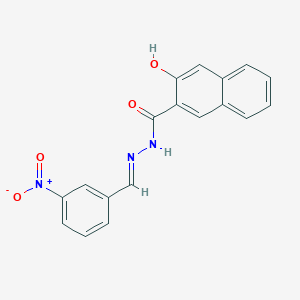
![4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5567945.png)
![[4-(2-chloro-5-piperidin-1-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5567954.png)
![5,6,7-trimethyl-2-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5567969.png)
![N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567975.png)
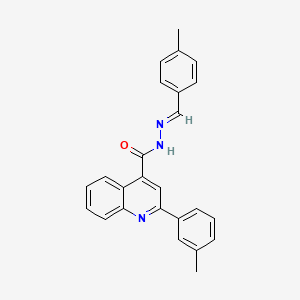
![methyl 2-[3,4-bis(benzyloxy)benzylidene]hydrazinecarboxylate](/img/structure/B5567982.png)
